

Spectroscopic Profile of 4-[2-(acetylamino)ethoxy]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[2-(Acetylamino)ethoxy]benzoic acid

Cat. No.: B1269346

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-[2-(acetylamino)ethoxy]benzoic acid** (CAS No: 297137-62-3). Given the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of available mass spectrometry data and predicted data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Chemical Structure and Properties

- Systematic Name: **4-[2-(acetylamino)ethoxy]benzoic acid**
- Molecular Formula: $C_{11}H_{13}NO_4$
- Molecular Weight: 223.22 g/mol

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4-[2-(acetylamino)ethoxy]benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the chemical structure and established chemical shift ranges for similar functional groups.

Table 1: Predicted ^1H NMR Chemical Shifts (in DMSO-d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~12.5	Singlet (br)	1H	-COOH
~8.1	Triplet	1H	-NH-
7.89	Doublet	2H	Aromatic (ortho to -COOH)
7.01	Doublet	2H	Aromatic (ortho to -OCH ₂)
4.10	Triplet	2H	-O-CH ₂ -
3.45	Quartet	2H	-CH ₂ -NH-
1.85	Singlet	3H	-C(=O)-CH ₃

Table 2: Predicted ^{13}C NMR Chemical Shifts (in DMSO-d_6 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~169.5	-C(=O)-NH-
~167.0	-COOH
~162.0	Aromatic (C attached to -OCH ₂)
~131.5	Aromatic (CH ortho to -COOH)
~123.0	Aromatic (C attached to -COOH)
~114.5	Aromatic (CH ortho to -OCH ₂)
~68.0	-O-CH ₂ -
~39.0	-CH ₂ -NH-
~22.5	-C(=O)-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2400	Broad	O-H stretch (Carboxylic acid)
~3300	Medium	N-H stretch (Amide)
3100 - 3000	Medium	C-H stretch (Aromatic)
2980 - 2850	Medium	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic acid)
~1650	Strong	C=O stretch (Amide I)
~1605, ~1580	Strong	C=C stretch (Aromatic ring)
~1550	Strong	N-H bend (Amide II)
~1250	Strong	C-O stretch (Aryl ether and Carboxylic acid)
~1170	Strong	C-N stretch

Mass Spectrometry (MS)

The following data is available from GC-MS analysis.

Table 4: Mass Spectrometry Data

m/z	Interpretation
223	[M] ⁺ Molecular ion
121	Fragment ion corresponding to [HOOC-C ₆ H ₄ -O] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

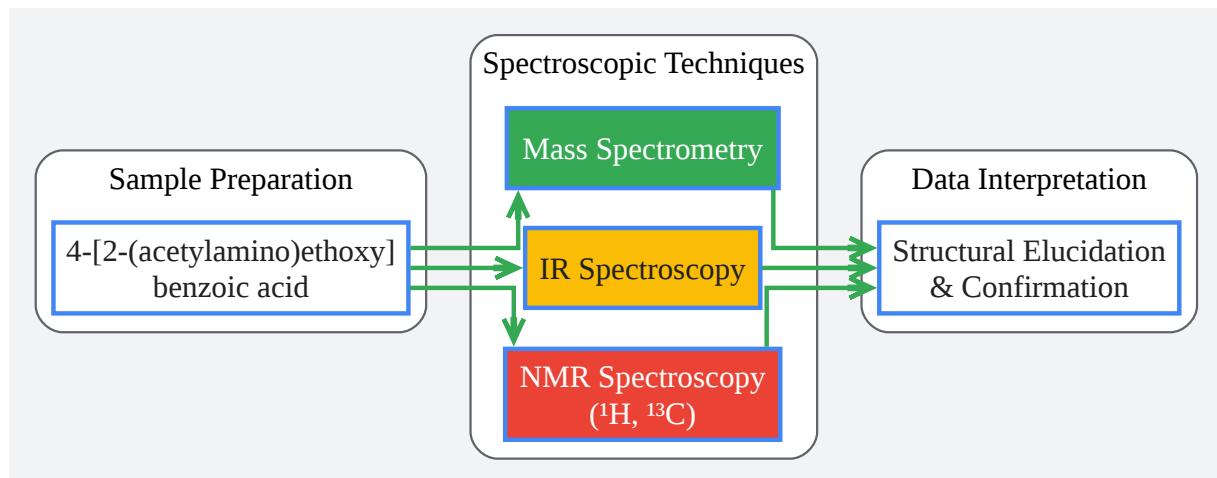
- Sample Preparation: Dissolve 5-10 mg of **4-[2-(acetylamino)ethoxy]benzoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Use the residual solvent peak as a reference.
- ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.


Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or through a Gas Chromatograph - GC for electron ionization).
- Ionization: Ionize the sample molecules. For ESI, a high voltage is applied to the liquid to create an aerosol. For Electron Ionization (EI), the sample is bombarded with a high-energy electron beam.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Caption: Proposed fragmentation pathway in Mass Spectrometry.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-[2-(acetylamino)ethoxy]benzoic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269346#spectroscopic-data-for-4-2-acetylamino-ethoxy-benzoic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com